

Technical Support Center: Fungal Resistance to Kresoxim-methyl

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Compound of Interest

Compound Name: Kresoxim-Methyl

Cat. No.: B3119233

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Welcome to the technical support center for researchers investigating fungal resistance to **Kresoxim-methyl**. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Section 1: General FAQs on Kresoxim-methyl Resistance

Question: What is the primary mechanism of action for Kresoxim-methyl?

Answer: **Kresoxim-methyl** is a Quinone outside Inhibitor (QoI) fungicide. It functions by inhibiting mitochondrial respiration at the Quinone outside (Qo) binding site of the cytochrome bc1 complex (also known as Complex III). This blockage disrupts the electron transport chain, which halts ATP synthesis and ultimately leads to fungal cell death.^{[1][2]}

Question: What are the known mechanisms of fungal resistance to Kresoxim-methyl?

Answer: Fungi have evolved several mechanisms to counteract the effects of **Kresoxim-methyl**.^{[1][3][4]} The most common mechanisms include:

- **Target Site Modification:** This is the most prevalent mechanism, involving a point mutation in the mitochondrial cytochrome b (cyt b) gene.^{[2][5]}

- **Activation of Alternative Respiration:** Fungi can activate an alternative oxidase (AOX) pathway, which bypasses the blocked Complex III in the electron transport chain.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Increased Efflux Pump Activity:** Some fungi can actively transport the fungicide out of the cell before it reaches its target site.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Metabolic Detoxification:** The fungus may develop the ability to degrade or modify the fungicide into a non-toxic compound.[\[3\]](#)

Section 2: Target Site Mutation (G143A)

The G143A mutation, a single nucleotide polymorphism in the *cyt b* gene, results in a glycine-to-alanine substitution at position 143. This alteration reduces the binding affinity of **Kresoxim-methyl** to the cytochrome bc1 complex, rendering the fungicide ineffective.[\[12\]](#)[\[13\]](#)

FAQs: G143A Mutation

Question: How can I determine if my fungal isolate has the G143A mutation?

Answer: The most definitive method is to sequence the *cyt b* gene. This can be achieved by extracting fungal DNA, amplifying the relevant gene fragment using PCR, and then sequencing the PCR product.[\[14\]](#) An alternative, quicker method is to use allele-specific PCR or PCR-RFLP (Restriction Fragment Length Polymorphism) if the mutation creates or destroys a restriction enzyme site.[\[14\]](#)[\[15\]](#)

Troubleshooting Guide: G143A Mutation Detection

Issue / Observation	Potential Cause(s)	Recommended Solution(s)
No PCR Product / Faint Bands	1. Poor DNA quality or quantity.[16] 2. Incorrect annealing temperature.[17] 3. Insufficient number of PCR cycles.[18] 4. Primer design issues.[19]	1. Re-extract DNA using a reliable kit; quantify DNA and check integrity on an agarose gel.[14][16] 2. Optimize the annealing temperature using a gradient PCR.[17][19] 3. Increase the number of cycles to 35-40.[18] 4. Verify primer sequences and consider redesigning if necessary.[19]
Non-Specific Bands on Gel	1. Annealing temperature is too low. 2. High primer concentration leading to primer-dimers.[18] 3. Contamination of DNA or reagents.	1. Increase the annealing temperature in 1-2°C increments.[16] 2. Reduce primer concentration in the PCR mix.[18] 3. Use fresh, sterile reagents and dedicated pipettes for pre- and post-PCR steps.[17]
Ambiguous Sequencing Results	1. Poor quality PCR product used for sequencing. 2. Presence of multiple cyt b gene copies (heteroplasmy).[12]	1. Purify the PCR product before sending for sequencing.[14] 2. Clone the PCR product into a vector and sequence individual clones to identify different alleles.

Experimental Protocol: PCR for G143A Detection

This protocol is adapted from established methods for detecting the G143A mutation in various fungi.[14][20]

1. DNA Extraction:

- Isolate genomic DNA from fungal mycelium using a commercial kit (e.g., DNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.[14]

- For improved cell lysis, a bead-beating step can be included before the kit protocol.[\[14\]](#)

2. PCR Amplification:

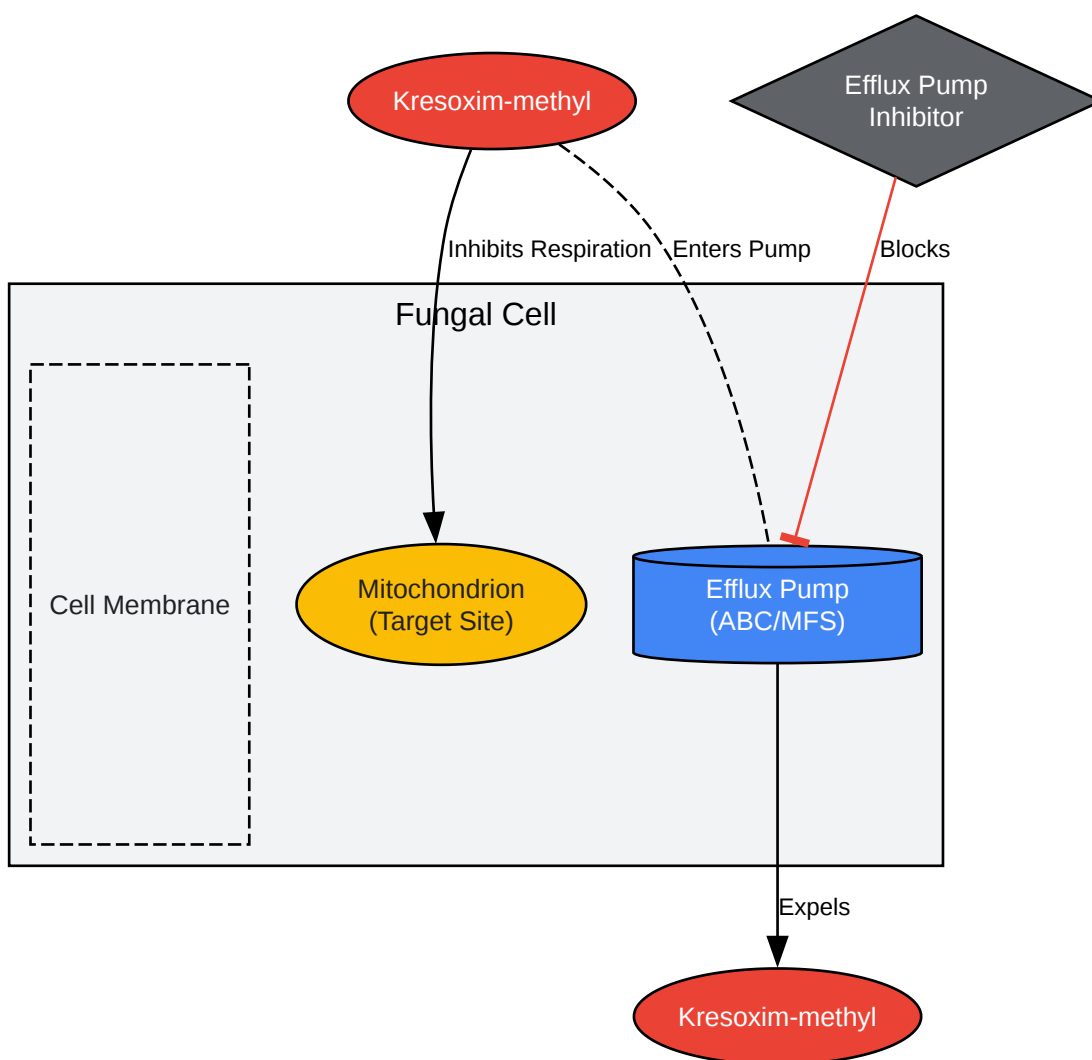
- Primers: Use primers designed to flank the codon 143 region of the cyt b gene. Example primers used for *Alternaria alternata* are:
 - AF: 5'-ACACTGCTTCAGCATTCTTCATAG-3'[\[14\]](#)
 - AR: 5'-TTGTCCAATTCATGGTATAGCACTCA-3'[\[14\]](#)
- Reaction Mix (50 µL):
 - 10x PCR Buffer: 5 µL
 - MgCl₂ (25 mM): 3 µL (final conc. 1.5 mM)
 - dNTPs (10 mM): 1 µL (final conc. 0.2 mM)
 - Forward Primer (10 µM): 1 µL (final conc. 0.2 µM)
 - Reverse Primer (10 µM): 1 µL (final conc. 0.2 µM)
 - Taq Polymerase (5 U/µL): 0.4 µL (2 Units)
 - Template DNA (20-50 ng/µL): 1 µL
 - Nuclease-free water: to 50 µL
- PCR Cycling Conditions:
 - Initial Denaturation: 95°C for 3 minutes
 - 35 Cycles:
 - Denaturation: 94°C for 40 seconds
 - Annealing: 68°C for 40 seconds

- Extension: 72°C for 1 minute
- Final Extension: 72°C for 10 minutes[14]

3. Analysis:

- Run 5-10 µL of the PCR product on a 1.5% agarose gel to verify amplification.
- Purify the remaining PCR product using a cleanup kit.
- Send the purified product for Sanger sequencing.
- Expected Result:
 - Susceptible (G143): Codon sequence will be GGT.
 - Resistant (A143): Codon sequence will be GCT.[15]

Visualization of Resistance Mechanism



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